molecular formula C12H12N2O B8677385 3-Ethyl-1-phenyl-1h-pyrazole-4-carbaldehyde CAS No. 864408-58-2

3-Ethyl-1-phenyl-1h-pyrazole-4-carbaldehyde

Cat. No. B8677385
M. Wt: 200.24 g/mol
InChI Key: WAGPCJNMXFYFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

To an ice cold solution of N,N-dimethylformamide (4.59 mL, 59.36 mmol) and phosphoryl chloride (5.52 mL, 59.36 mmol) add a solution of N-[1-methyl-prop-(E)-ylidene]-N′-phenyl-hydrazine (3.21 g, 19.79 mmol) in N,N-dimethylformamide (2 mL) dropwise. Warm to room temperature, then heat to 75° C. for 5 hr. Cool to room temperature and pour into an ice-cold solution of saturated potassium carbonate. Extract with DCM (3×20 mL), pass through an IST Phase Separator Frit® and concentrate. Purify (silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate:isohexane), to give the title compound as a brown solid (600 mg, 15%). MS (ES): m/z=201 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.52 mL
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6]/[C:7](=[N:10]\[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)/[CH2:8][CH3:9].[C:18](=[O:21])([O-])[O-].[K+].[K+].[CH3:24]N(C)C=O>>[CH2:8]([C:7]1[C:6]([CH:18]=[O:21])=[CH:24][N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:10]=1)[CH3:9] |f:2.3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.52 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3.21 g
Type
reactant
Smiles
C/C(/CC)=N\NC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.59 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat to 75° C. for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract with DCM (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate:isohexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NN(C=C1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.